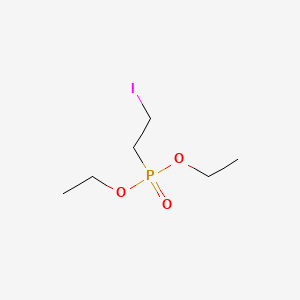

Diethyl (2-iodoethyl)phosphonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diethyl (2-iodoethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-iodoethyl moiety

准备方法

Synthetic Routes and Reaction Conditions

Diethyl (2-iodoethyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, diethyl phosphite can react with 2-iodoethanol under suitable conditions to yield this compound .

Another method involves the use of palladium-catalyzed cross-coupling reactions. For example, diethyl phosphonate can be coupled with 2-iodoethyl bromide in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Michaelis-Arbuzov reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product, often involving the use of microwave irradiation to accelerate the reaction .

化学反应分析

Types of Reactions

Diethyl (2-iodoethyl)phosphonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Cycloaddition Reactions: It can act as an electrophilic dienophile or dipolarophile in [4+2] and [3+2] cycloaddition reactions.

Oxidation and Reduction: The phosphonate group can undergo oxidation to form phosphonic acids or reduction to form phosphine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, bases such as potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted phosphonates, while cycloaddition reactions can produce complex cyclic structures .

科学研究应用

Diethyl (2-iodoethyl)phosphonate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.

Materials Science: It is employed in the development of advanced materials with unique properties, such as flame retardants and plasticizers.

Agrochemicals: It is used in the synthesis of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.

作用机制

The mechanism of action of diethyl (2-iodoethyl)phosphonate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity . In agrochemicals, it can disrupt metabolic pathways in plants, leading to their selective inhibition .

相似化合物的比较

Similar Compounds

Similar compounds to diethyl (2-iodoethyl)phosphonate include:

Diethyl (iodoethynyl)phosphonate: Another iodo-substituted phosphonate with similar reactivity.

Diethyl phosphonate: The parent compound without the iodoethyl group.

Bisphosphonates: Used in medicinal chemistry for the treatment of osteoporosis.

Uniqueness

This compound is unique due to its specific reactivity conferred by the 2-iodoethyl group. This makes it particularly useful in cycloaddition reactions and as a precursor for the synthesis of complex molecules .

生物活性

Diethyl (2-iodoethyl)phosphonate, a compound with the chemical formula C6H14IO3P, is an organophosphorus compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a phosphorus atom bonded to an ethyl group and a 2-iodoethyl moiety. The presence of the phosphonate group imparts unique characteristics that influence its biological activity.

- Molecular Formula : C6H14IO3P

- Molecular Weight : 248.15 g/mol

- CAS Number : 142778-06-1

Mechanisms of Biological Activity

The biological activities of phosphonates, including this compound, primarily stem from their ability to mimic phosphate esters, which allows them to interfere with various biochemical pathways. The key mechanisms include:

- Enzyme Inhibition : Phosphonates can inhibit enzymes that utilize phosphates as substrates. This inhibition can disrupt cellular processes such as nucleotide synthesis and signal transduction.

- Antiviral Activity : Some phosphonates exhibit antiviral properties by inhibiting viral replication through competitive inhibition of viral polymerases.

- Cytostatic Effects : These compounds may also exert cytostatic effects, potentially impacting cell division and proliferation.

Biological Activity Overview

The biological activities reported for this compound are consistent with those observed in other phosphonates. Key findings include:

- Antiviral Properties : Similar compounds have demonstrated efficacy against various DNA viruses, suggesting potential applications in antiviral therapies.

- Immunomodulatory Effects : Research indicates that phosphonates can modulate immune responses, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy.

- Cytotoxicity : Some studies report cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent.

Data Table: Biological Activities of this compound

Case Study 1: Antiviral Efficacy

A study investigated the antiviral activity of various phosphonates, including this compound. The results indicated significant inhibition of viral replication in vitro, particularly against herpesviruses. The mechanism was attributed to competitive inhibition of viral DNA polymerases.

Case Study 2: Cytotoxicity in Cancer Cells

In a separate study, this compound was tested against several cancer cell lines. The compound exhibited dose-dependent cytotoxicity, leading to increased apoptosis rates compared to control groups. This suggests potential for development as an anticancer agent.

常见问题

Q. What are the critical steps and safety considerations for synthesizing Diethyl (2-iodoethyl)phosphonate?

Basic

The synthesis involves nucleophilic substitution or phosphorylation reactions. A typical procedure (adapted from similar phosphonate syntheses) includes reacting 2-iodoethanol with diethyl phosphite under controlled conditions. Key steps:

- Use anhydrous solvents (e.g., toluene) and inert atmosphere to prevent hydrolysis .

- Employ bases like NaH to deprotonate intermediates, ensuring slow addition to control exothermic reactions .

- Monitor reaction progress via TLC or GC-MS to detect unreacted starting materials .

Safety Protocols :

- Conduct a hazard analysis for iodinated compounds, which may release toxic fumes. Use fume hoods, gloves, and eye protection .

- Quench reactive byproducts (e.g., excess NaH) with isopropanol before disposal .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Basic

- 31P NMR : A singlet near δ 20–25 ppm confirms the phosphonate group. Coupling with adjacent protons (e.g., CH2 groups) may split signals .

- 1H/13C NMR : The iodoethyl moiety shows characteristic splitting (e.g., triplet for CH2P, doublet for CH2I) .

- IR Spectroscopy : Peaks at 1250–1200 cm⁻¹ (P=O) and 500–600 cm⁻¹ (C-I) validate functional groups .

- Gas Chromatography (GC) : Retention times and peak purity can be compared to authentic samples, with adjustments for column length and pressure to resolve phosphonate derivatives .

Q. How can researchers optimize reaction yields and purity during synthesis?

Advanced

- Solvent Selection : Anhydrous toluene or THF minimizes side reactions (e.g., hydrolysis) .

- Stoichiometry : A 1:1.2 molar ratio of diethyl phosphite to 2-iodoethanol ensures complete conversion, avoiding excess iodide byproducts .

- Temperature Control : Maintaining 0–5°C during base addition reduces decomposition risks .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or fractional distillation isolates the product. GC analysis post-purification ensures <5% impurities .

Q. What are common side reactions, and how can they be mitigated?

Advanced

- Iodide Elimination : The iodoethyl group may undergo β-elimination, forming ethylene and HI. Mitigation: Use low temperatures and avoid strong bases like LDA .

- Phosphonate Oxidation : Exposure to air can oxidize P(III) to P(V). Work under argon and add stabilizers like BHT .

- Byproduct Formation : Trace diethyl phosphate or ethylene derivatives may form. GC-MS or 31P NMR helps identify these; repeat chromatography if needed .

Q. How does the iodoethyl group influence reactivity in cross-coupling or alkylation reactions?

Advanced

The C-I bond in this compound enables:

- Transition-Metal Catalysis : Suzuki-Miyaura couplings with aryl boronic acids, using Pd(0) catalysts .

- Nucleophilic Substitution : Reaction with amines or thiols to form phosphonated amines/sulfides.

- Radical Reactions : Initiation under UV light for polymer modifications.

Mechanistic Insight : The electron-withdrawing phosphonate group polarizes the C-I bond, enhancing its electrophilicity in SN2 reactions .

Q. What are the applications of this compound in organophosphorus chemistry?

Advanced

- Building Block : Synthesize α-functionalized phosphonates via halogen exchange (e.g., Finkelstein reaction) .

- Polymer Modification : Incorporate into phosphonate-containing polymers for flame retardancy or metal chelation .

- Bioconjugation : Iodoethyl groups enable site-specific protein labeling via thiol-iodide coupling .

Q. How should conflicting spectroscopic data be resolved during structural confirmation?

Advanced

- 31P NMR Discrepancies : Compare shifts with literature (e.g., δ 22 ppm for diethyl alkylphosphonates). Unexpected splits may indicate residual base (e.g., NaH) or hydrolysis products .

- GC-MS Contradictions : Co-eluting peaks can arise from isomers. Use a 4-m column for better resolution or confirm via high-resolution mass spectrometry .

- Elemental Analysis : Discrepancies in C/H/N percentages >0.3% suggest impurities; repeat recrystallization .

Q. What strategies improve storage stability and shelf life?

Basic

属性

IUPAC Name |

1-diethoxyphosphoryl-2-iodoethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14IO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWKNMRMNHERBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCI)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14IO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。